Octyl 12-hydroxyoctadecanoate
Description
Properties
CAS No. |
74819-90-2 |
|---|---|
Molecular Formula |
C26H52O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
octyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h25,27H,3-24H2,1-2H3 |
InChI Key |
ASUSBOZIBYQNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Octyl 12 Hydroxyoctadecanoate
Conventional Chemical Esterification Pathways
Acid-Catalyzed Esterification of 12-Hydroxystearic Acid with 1-Octanol (B28484)
The direct esterification of 12-hydroxystearic acid with 1-octanol represents a conventional and straightforward method for producing octyl 12-hydroxyoctadecanoate (B1258542). This reaction is typically catalyzed by an acid. Anhydrous hydrogen chloride is a notable catalyst for this process. google.com The reaction can be conducted by dissolving the 12-hydroxystearic acid in an excess of 1-octanol, which also serves as the reaction solvent. google.com
The process can be driven to completion by heating the reaction mixture under reduced pressure to remove the water formed during the esterification. google.com To achieve a higher degree of esterification, the process can be repeated by cooling the mixture, adding more anhydrous hydrogen chloride, and then reheating. google.com An alternative approach involves prolonged heating of the reactants under a slow stream of carbon dioxide. google.com The crude 12-hydroxystearic acid used in this process is often derived from the hydrolysis of hydrogenated castor oil and typically contains about 86% 12-hydroxystearic acid, with the remainder being other saturated C18 acids like stearic acid and dihydroxystearic acid. google.com
Enzymatic methods, while not the focus of this section, have also been explored for the synthesis of hydroxy stearates. For instance, immobilized lipase (B570770) from Rhizomucor miehei has been used to catalyze the esterification of 12-hydroxystearic acid with various monohydric alcohols, achieving yields of 82–90%. dss.go.th
Multi-Stage Synthetic Routes Involving Epoxidized Precursors
An alternative and more complex pathway to octyl 12-hydroxyoctadecanoate involves a multi-stage synthesis starting from unsaturated fatty acid precursors like ricinoleic acid. This method proceeds through the formation of an epoxidized intermediate. researchgate.net
The initial step in this multi-stage synthesis is the epoxidation of the double bond in an unsaturated fatty acid. Ricinoleic acid, which constitutes about 85-90% of the fatty acids in castor oil, is a common precursor. iastate.edu The epoxidation can be achieved using in situ generated performic acid. researchgate.netacs.org This involves reacting the fatty acid with hydrogen peroxide in the presence of formic acid. researchgate.net For example, a solution of hydrogen peroxide can be slowly added to a stirred solution of ricinoleic acid in formic acid at a controlled temperature, such as 4°C. researchgate.net This process leads to the formation of an oxirane ring at the site of the original double bond. researchgate.net
Following epoxidation, the next step involves the nucleophilic attack on the oxirane ring, leading to its opening. researchgate.net This can be accomplished by reacting the epoxidized precursor with various carboxylic acids in the presence of a catalyst like p-toluenesulfonic acid (PTSA). researchgate.netresearchgate.net This reaction results in the formation of a dihydroxyacyloxystearic acid (DHASA). researchgate.net The specific structure of the DHASA depends on the carboxylic acid used in the ring-opening step.
The final step in this multi-stage synthesis is the esterification of the carboxylic acid group of the dihydroxyacyloxystearic acid with octanol (B41247). researchgate.net This reaction is typically carried out by heating a suspension of the DHASA in octanol, often with an acid catalyst like sulfuric acid, for several hours. researchgate.netresearchgate.net For example, a suspension of DHASA in octanol can be heated at 60°C for 10 hours to yield the final product, octyl 10,12-dihydroxy-9-acyloxystearate. researchgate.net
Optimization of Reaction Parameters in Chemical Synthesis
The efficiency and yield of the synthesis of octyl 12-hydroxyoctadecanoate are highly dependent on the optimization of various reaction parameters.
For direct esterification, controlling the temperature and effectively removing the water by-product are key to driving the reaction towards completion. google.com In enzymatic esterification, parameters such as enzyme concentration, pressure, and the molar ratio of reactants significantly influence the yield. dss.go.th For instance, in the lipase-catalyzed synthesis of hydroxy stearates, yields of 82-90% were achieved at 65 ± 2°C, under a pressure of 2–5 mm Hg, and with a 10% lipase concentration. dss.go.th
In multi-stage syntheses involving epoxidation, the optimization of the epoxidation and ring-opening steps is critical. For the epoxidation of fatty acids, reaction time and temperature are crucial. For example, epoxidation of a palm-based fatty acid mixture with hydrogen peroxide and in situ generated performic acid at 45°C for 4 hours resulted in a yield of over 98%. acs.orgacs.org In the subsequent dual process of oxirane ring opening and esterification, the optimal synthesis temperature was found to be 110°C for at least 4 hours, leading to 100% conversion. acs.org The choice of catalyst is also a significant factor. While homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used for ring-opening, they can be slower than base catalysts. researchgate.net The use of tetrafluoroboric acid has also been reported as an effective catalyst for both the oxirane ring-opening and esterification steps. acs.orgacs.org
The selection of solvent systems can also impact the reaction. In enzymatic esterification of dihydroxystearic acid and 1-octanol, higher conversions were observed in organic solvents with log P values between 2.0 and 4.0. dss.go.thresearchgate.net
Below is an interactive data table summarizing the effect of different organic solvents on the enzymatic esterification of dihydroxystearic acid (DHSA) and 1-octanol, catalyzed by Novozym 435.
Effect of Organic Solvent on Esterification of DHSA and 1-Octanol
| Solvent | Log P | Conversion (%) |
|---|---|---|
| Isooctane | 4.5 | 78.4 ± 1.5 |
| n-Hexane | 3.5 | 81.2 ± 1.2 |
| n-Pentane | 3.0 | 81.9 ± 0.6 |
| Toluene | 2.5 | 75.3 ± 0.9 |
| tert-Butanol | 0.4 | 45.1 ± 1.1 |
| Acetonitrile | -0.3 | 29.8 ± 0.4 |
| Dimethylformamide | -0.1 | 3.4 ± 1.0 |
Data derived from a study on the enzymatic esterification of DHSA. researchgate.net The reaction conditions were: 2.0 mmol DHSA, 4.0 mmol 1-octanol, 3.0 mL solvent, and 0.3 g Novozym 435, incubated at 30°C. dss.go.thresearchgate.net
Biocatalytic Synthesis via Enzymatic Esterification
Enzymatic esterification has emerged as a promising alternative to conventional chemical synthesis for producing octyl 12-hydroxyoctadecanoate. This method utilizes enzymes, typically lipases, as biocatalysts to facilitate the reaction between 12-hydroxystearic acid and octanol under milder conditions. catalisti.bedss.go.th
The enzymatic synthesis of octyl 12-hydroxyoctadecanoate involves the direct esterification of 12-hydroxystearic acid with 1-octanol, catalyzed by a lipase. dss.go.th Lipases are effective catalysts for this reaction due to their ability to function in non-aqueous environments and their specificity, which minimizes the formation of by-products. catalisti.bemt.com The reaction is reversible, and to drive the equilibrium towards the product, water, a by-product of the esterification, is typically removed. catalisti.be
Research has demonstrated that the yield of this esterification is influenced by several factors, including the molar ratio of the reactants, enzyme concentration, temperature, and reaction time. For the synthesis of similar hydroxy stearates, yields between 82–90% have been achieved by reacting 12-hydroxystearic acid with various monohydric fatty alcohols (C8–C18) at 65 ± 2°C and a 10% lipase concentration under reduced pressure. dss.go.th
| Parameter | Optimal Condition/Range | Resulting Yield | Source |
| Reactants | 12-Hydroxystearic Acid and 1-Octanol | - | dss.go.th |
| Enzyme | Immobilized Rhizomucor miehei lipase | - | dss.go.th |
| Temperature | 65 ± 2°C | 82-90% | dss.go.th |
| Lipase Concentration | 10% (w/w) | 82-90% | dss.go.th |
| Pressure | 2–5 mm Hg | 82-90% | dss.go.th |
| Molar Ratio (Acid:Alcohol) | 1:1 | - | dss.go.th |
To improve the economic viability and operational stability of enzymatic synthesis, lipases are often immobilized on solid supports. nih.govscielo.br Immobilization prevents the enzyme from being consumed in the process, allows for easy separation from the product, and enables its reuse over multiple reaction cycles. nih.govchesci.com This technique is crucial for large-scale industrial applications, as it reduces production costs and simplifies downstream processing. scielo.brresearchgate.net
Various materials, including natural and synthetic polymers, have been investigated as supports for enzyme immobilization. nih.gov For instance, Yarrowia lipolytica lipase immobilized on octyl-agarose (B13739342) and octadecyl-sepabeads has shown significantly higher yields and tenfold greater stability compared to the free enzyme. nih.gov Similarly, Candida rugosa lipase adsorbed on biodegradable poly(3-hydroxybutyrate-co-hydroxyvalerate) maintained 94% of its residual activity after 4 hours at 50°C and could be reused for up to 12 cycles. nih.gov For the synthesis of 1,3-diacylglycerols, Lipozyme RM IM retained over 80% of its initial activity after 10 consecutive batches. nih.gov
The choice of lipase is critical as its origin and type significantly impact the reaction's efficiency. Lipases from different microbial sources, such as Candida antarctica (often available as Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus (Lipozyme TL IM), exhibit varying levels of activity and selectivity for specific substrates. nih.govmdpi.com
In a study on the synthesis of octyl formate (B1220265), Novozym 435 demonstrated substantially higher conversion rates (33.23%) compared to Lipozyme RM IM (1.28%) and Lipozyme TL IM (2.09%) under initial conditions. mdpi.com This highlights the importance of screening different lipases to find the most suitable one for a particular esterification reaction. The catalytic performance is influenced by the enzyme's structural properties and its affinity for the substrates. nih.govmdpi.com
| Lipase Type | Initial Conversion Rate (%) | Optimal For | Source |
| Novozym 435 (Candida antarctica) | 33.23 | Octyl formate synthesis | mdpi.com |
| Lipozyme RM IM (Rhizomucor miehei) | 1.28 | 1,3-diacylglycerol synthesis | nih.govmdpi.com |
| Lipozyme TL IM (Thermomyces lanuginosus) | 2.09 | Low activity for octyl formate and 1,3-diacylglycerol synthesis | nih.govmdpi.com |
Process intensification strategies aim to make enzymatic synthesis more efficient and sustainable. catalisti.be A key approach is the use of solvent-free reaction systems. catalisti.beresearchgate.net By eliminating organic solvents, these systems offer several advantages, including reduced environmental impact, lower costs, and simplified product purification. catalisti.bedss.go.th The reaction medium consists solely of the substrates and the enzyme. dss.go.th
Solvent-free enzymatic esterification has been successfully demonstrated for producing various fatty acid esters. catalisti.be For example, a project called Lipametics developed a solvent-free process coupled with membrane-assisted water removal, which resulted in complete fatty acid conversion and high enzyme productivity. catalisti.be This system was successfully scaled up from a 3 L to a 200 L reactor. catalisti.be In the synthesis of cetyl caprate, a solvent-free system achieved a maximum conversion of 91.9% under optimized conditions. researchgate.net While productivity can sometimes be higher in solvent-based systems, the benefits of solvent-free processes often outweigh this, especially concerning green chemistry principles. researchgate.net
Novel Synthetic Approaches and Green Chemistry Principles
Beyond enzymatic methods, research is exploring other innovative and green synthetic routes for producing alkyl 12-hydroxyoctadecanoate and its derivatives.
Photocatalysis represents an emerging and sustainable approach for organic synthesis. rsc.orgnih.gov This method uses light energy to drive chemical reactions, often under mild conditions. nih.gov A general strategy for the synthesis of β-hydroxy acid derivatives from alkenes has been developed using a photo-induced difunctionalization process. rsc.org This reaction proceeds via an alkoxycarbonyl radical and is catalyzed by a photocatalyst operating through an oxidation quenching pathway. rsc.org
In a specific application, a heterogeneous Brønsted acid functionalized melamine-supported porphyrin trimer photocatalyst (BAFMsPPc) was used for the one-step synthesis of alkyl-12-hydroxyoctadecanoate from castor oil under visible light irradiation. researchgate.net This process combines transesterification and reduction steps, offering a direct and feasible method for producing these esters. researchgate.net The photocatalyst demonstrated good activity and could be recycled for multiple runs, aligning with the principles of green chemistry. researchgate.net
Exploration of Alternative Catalysts and Reaction Conditions
The synthesis of octyl 12-hydroxyoctadecanoate, an esterification reaction between 12-hydroxystearic acid and 1-octanol, is a process amenable to a variety of catalytic systems and reaction parameter optimizations. Research into this and similar long-chain fatty acid esterifications has focused on moving beyond traditional methods to enhance efficiency, improve yields, reduce environmental impact, and simplify product purification. The exploration encompasses a range of catalysts from conventional mineral acids to advanced biocatalysts, alongside systematic optimization of reaction conditions such as temperature, reactant molar ratio, and the use of solvents.
Homogeneous Acid Catalysis
Traditional esterification reactions are frequently catalyzed by mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or phosphoric acid (H₃PO₄). mdpi.com Anhydrous hydrogen chloride, for instance, has been effectively used to catalyze the reaction between 12-hydroxystearic acid and various alcohols, including those in the C7 to C14 range. google.com In one described method, the acid is dissolved in an excess of the alcohol, which also serves as the reaction solvent. google.com The process can be driven to completion by heating the mixture under reduced pressure to remove the water formed during the esterification, thereby shifting the reaction equilibrium towards the product. google.com Another approach involves heating the reactants under a slow stream of carbon dioxide to facilitate water removal. google.com Lewis acids, such as Zinc(II) perchlorate (B79767) hexahydrate, have also been employed as effective catalysts for related reactions under solvent-free conditions. acs.org
Heterogeneous Solid Acid Catalysis
To overcome the separation and corrosion issues associated with homogeneous catalysts, significant research has been directed towards solid acid catalysts. These materials function as heterogeneous catalysts, simplifying their removal from the reaction mixture through simple filtration. This category includes materials such as cationic exchange resins, zeolites, and various sulfated or non-sulfated metal oxides like Al₂O₃, ZrO₂, TiO₂, and Nb₂O₅. mdpi.com For example, a Preyssler-type heteropolyacid supported on silica (B1680970) has been tested for the esterification of levulinic acid with n-butanol, demonstrating the potential of such systems. researchgate.net In a different study, Aluminum chloride hexahydrate (AlCl₃·6H₂O) was found to be as active as conventional homogeneous acids like HCl for the transesterification of methyl estolides to yield methyl 10-(R)-hydroxystearate and other fatty acid methyl esters. mdpi.com The reusability and stability of these solid catalysts make them an attractive option for industrial-scale production. researchgate.net
Enzymatic Catalysis (Biocatalysis)
Enzymatic catalysis, primarily using lipases, represents a green and highly specific alternative for ester synthesis. Immobilized lipases such as Novozym 435 and Lipozyme IM are widely studied for their efficacy in catalyzing esterification reactions under mild conditions. researchgate.net These biocatalysts offer high selectivity, which minimizes the formation of by-products and simplifies downstream processing. nih.gov
Research into the enzymatic esterification of fatty acids has identified several key parameters that influence reaction efficiency:
Organic Solvent: The choice of solvent can significantly impact conversion rates. A study on the esterification of dihydroxystearic acid found that higher conversion percentages were achieved in organic solvents with a log P (logarithm of the partition coefficient in an octanol/water system) between 2.0 and 4.0. researchgate.net
Temperature: Lipase activity is highly temperature-dependent. For the synthesis of octyl acetate (B1210297) using an immobilized Rhizopus oryzae lipase, the optimal temperature was found to be 36°C. nih.gov Similarly, the synthesis of octyl formate with Novozym 435 showed the highest conversion at 40°C. mdpi.com
Reactant Concentration and Molar Ratio: The concentration of substrates is a critical factor. For octyl acetate synthesis, a 2 M concentration of octanol in vinyl acetate yielded high conversion. nih.gov For octyl formate, an optimal formic acid to octanol molar ratio of 1:7 was identified. mdpi.com
Water Activity (a w): While water is a product of esterification, initial water content can be crucial for enzyme activity. However, in the case of dihydroxystearic acid esterification, the reaction was not significantly affected by initial water activity ranging from 0.09 to 0.96. researchgate.net
The findings from related ester syntheses provide a strong basis for optimizing the production of octyl 12-hydroxyoctadecanoate. The tables below summarize research findings for the enzymatic synthesis of similar esters, illustrating the impact of varying reaction conditions.
Table 1: Enzymatic Synthesis of Octyl Esters - Catalyst and Reaction Conditions This table presents data from studies on the synthesis of octyl esters using lipase catalysts, highlighting the conditions that led to maximum product conversion.
| Ester Product | Lipase Catalyst | Alcohol Substrate | Acyl Donor | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Max. Conversion (%) | Source |
|---|---|---|---|---|---|---|---|---|
| Octyl Acetate | Immobilized Rhizopus oryzae | 1-Octanol | Vinyl Acetate | 1:2 (Effective Molarity) | 36 | Solvent-free | 92.35 | nih.gov |
| Octyl Formate | Novozym 435 | 1-Octanol | Formic Acid | 1:7 | 40 | 1,2-Dichloroethane | 96.51 | mdpi.com |
| Ester of DHSA* | Lipozyme IM | 1-Octanol | Dihydroxystearic Acid | 1:2 | 30 | Pentane | ~82 | researchgate.net |
*DHSA: Dihydroxystearic Acid
Table 2: Influence of Key Parameters on Enzymatic Esterification This table details the specific variables optimized in research studies for the synthesis of octyl esters, demonstrating their direct effect on reaction outcomes.
| Parameter Optimized | Ester System | Catalyst | Optimized Value | Outcome | Source |
|---|---|---|---|---|---|
| Temperature | Octyl Acetate | Immobilized R. oryzae | 36°C | Maximum molar conversion achieved | nih.gov |
| Reactant Molarity | Octyl Acetate | Immobilized R. oryzae | 2 M Octanol | Contributed to 92.35% conversion | nih.gov |
| Reaction Time | Octyl Acetate | Immobilized R. oryzae | 12 hours | Equilibrium reached, conversion plateaued | nih.gov |
| Catalyst Concentration | Octyl Formate | Novozym 435 | 15 g/L | Highest conversion (70.55% before solvent optimization) | mdpi.com |
Advanced Spectroscopic and Structural Characterization of Octyl 12 Hydroxyoctadecanoate
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in Octyl 12-hydroxyoctadecanoate (B1258542) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum is characterized by several key absorption bands. The presence of a strong, sharp absorption band around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadness resulting from hydrogen bonding.
The C-O stretching vibrations of the ester and the secondary alcohol are also visible. The C-O stretch associated with the ester linkage (O=C-O) typically appears in the 1250-1150 cm⁻¹ range, while the C-O stretch of the secondary alcohol (-CH-OH) is found around 1100 cm⁻¹. Furthermore, the long alkyl chains of the molecule produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).
Table 1: Characteristic FTIR Absorption Bands for Octyl 12-Hydroxyoctadecanoate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | Medium to Strong |
| ~2925 | C-H Asymmetric Stretch | Alkyl (CH₂) | Strong |
| ~2855 | C-H Symmetric Stretch | Alkyl (CH₂) | Strong |
| ~1740 | C=O Stretch | Ester | Strong |
| ~1465 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |
| ~1170 | C-O Stretch | Ester | Strong |
Raman Spectroscopy for Molecular Structure Elucidation
Table 2: Key Raman Shifts for Octyl 12-Hydroxyoctadecanoate
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~2930 | Asymmetric CH₂ Stretch | Alkyl Chain | Strong |
| ~2854 | Symmetric CH₂ Stretch | Alkyl Chain | Strong |
| ~1740 | C=O Stretch | Ester | Medium |
| ~1440 | CH₂ Bend (Scissoring) | Alkyl Chain | Strong |
| ~1300 | CH₂ Twist | Alkyl Chain | Medium |
| ~1130, 1060 | C-C Skeletal Stretch | Alkyl Chain | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the local electronic environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the different types of protons in the molecule. For Octyl 12-hydroxyoctadecanoate, the spectrum can be interpreted by analyzing distinct regions. The protons of the octyl ester group (-O-CH₂-(CH₂)₆-CH₃) can be identified by a triplet signal around 4.05 ppm, corresponding to the two protons on the carbon directly attached to the ester oxygen (-O-CH₂-). The terminal methyl group of the octyl chain appears as a triplet at approximately 0.88 ppm.
For the 12-hydroxyoctadecanoate chain, the proton on the carbon bearing the hydroxyl group (-CHOH-) is a key diagnostic signal, appearing as a multiplet around 3.65 ppm. aocs.org The alpha-methylene protons adjacent to the carbonyl group (-CH₂-COO-) typically resonate as a triplet around 2.30 ppm. aocs.org The vast number of other methylene (B1212753) protons in both long alkyl chains creates a large, complex signal envelope between approximately 1.2 and 1.6 ppm. The terminal methyl group of the stearate (B1226849) chain appears as a triplet around 0.86 ppm. aocs.org
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Octyl 12-Hydroxyoctadecanoate
| Chemical Shift (ppm) | Multiplicity | Proton Assignment |
| ~4.05 | Triplet | -COOCH₂ - (Octyl) |
| ~3.65 | Multiplet | -CH (OH)- |
| ~2.30 | Triplet | -CH₂ -COO- |
| ~1.60 | Multiplet | -COOCH₂CH₂ - |
| ~1.2-1.4 | Multiplet | Bulk -(CH₂)n- |
| ~0.88 | Triplet | -CH₃ (Octyl) |
| ~0.86 | Triplet | -CH₃ (Stearate) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy maps the carbon framework of the molecule. The carbonyl carbon (C=O) of the ester is the most downfield signal, typically appearing around 174 ppm. rsc.org The carbon atom bonded to the hydroxyl group (-CHOH-) resonates at approximately 72 ppm. The carbon of the ester linkage from the octyl chain (-O-CH₂-) is found around 65 ppm. rsc.org The carbon alpha to the carbonyl group (-CH₂-COO-) appears at about 34 ppm. The numerous methylene carbons of the long chains produce a cluster of signals in the 22-32 ppm range. The terminal methyl carbons of the octyl and stearate chains are the most upfield signals, appearing at approximately 14 ppm. rsc.org
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for Octyl 12-Hydroxyoctadecanoate
| Chemical Shift (ppm) | Carbon Assignment |
| ~174 | C =O (Ester) |
| ~72 | -C H(OH)- |
| ~65 | -COOC H₂- (Octyl) |
| ~37 | -C H₂(CHOH)- |
| ~34 | -C H₂-COO- |
| ~32-22 | Bulk -(C H₂)n- |
| ~14 | -C H₃ (Octyl & Stearate) |
Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons (2-3 bonds). sdsu.edu For Octyl 12-hydroxyoctadecanoate, COSY would show a correlation between the -CHOH- proton (~3.65 ppm) and the protons on the adjacent carbons (C-11 and C-13). It would also map the connectivity along the octyl and stearate chains, for example, showing a cross-peak between the -O-CH₂- protons (~4.05 ppm) and their neighboring CH₂ protons (~1.60 ppm).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton at ~3.65 ppm and the carbon at ~72 ppm, confirming their assignment as the -CHOH- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduyoutube.com This is exceptionally powerful for connecting different parts of the molecule. A key correlation would be observed between the protons on the first carbon of the octyl chain (-O-CH₂- at ~4.05 ppm) and the carbonyl carbon (C=O at ~174 ppm). This correlation across the ester oxygen unambiguously confirms the ester linkage between the octyl group and the 12-hydroxyoctadecanoate backbone. Other important correlations would include those from the protons on C-11 and C-13 to the hydroxyl-bearing carbon C-12 (~72 ppm), verifying the position of the hydroxyl group.
Table 5: Key Expected 2D NMR Correlations for Octyl 12-Hydroxyoctadecanoate
| 2D NMR Experiment | Correlating Nuclei (¹H → ¹H or ¹H → ¹³C) | Structural Information Confirmed |
| COSY | H on C-12 (~3.65 ppm) ↔ H on C-11 & C-13 | Connectivity around the hydroxyl group |
| COSY | H on C-1' (~4.05 ppm) ↔ H on C-2' (~1.60 ppm) | Connectivity of the octyl chain |
| HSQC | H on C-12 (~3.65 ppm) ↔ C-12 (~72 ppm) | Direct H-C bond of the hydroxyl-bearing carbon |
| HSQC | H on C-1' (~4.05 ppm) ↔ C-1' (~65 ppm) | Direct H-C bond of the ester-linked carbon |
| HMBC | H on C-1' (~4.05 ppm) → C=O (~174 ppm) | Confirms the octyl-ester linkage |
| HMBC | H on C-2 (~2.30 ppm) → C=O (~174 ppm) | Confirms the alpha-position to the carbonyl |
| HMBC | H on C-11 & C-13 → C-12 (~72 ppm) | Confirms the position of the hydroxyl group |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for elucidating the molecular structure of Octyl 12-hydroxyoctadecanoate by providing information on its molecular weight and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.orgfrontiersin.org It is frequently utilized for the analysis of volatile and semi-volatile compounds like Octyl 12-hydroxyoctadecanoate. lcms.cz In a typical GC-MS analysis, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. chemguide.co.uklibretexts.org
The resulting mass spectrum provides a unique fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. For Octyl 12-hydroxyoctadecanoate, which has a molecular formula of C26H52O3 and a molecular weight of 412 g/mol , the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 412. semanticscholar.orgnih.gov The fragmentation pattern offers further structural confirmation. Common fragmentation pathways for esters include cleavage at the ester linkage and adjacent carbon-carbon bonds. The presence and relative abundance of these fragments are compared against spectral libraries, such as the NIST library, for positive identification. tmrjournals.com
In a study analyzing the methanolic extracts of Digitalis purpurea L., Octyl 12-hydroxyoctadecanoate was identified using GC-MS, exhibiting a retention time that aids in its separation and a characteristic mass spectrum for confirmation. semanticscholar.orgnih.gov The purity of the compound can also be assessed, as any impurities would appear as separate peaks in the gas chromatogram with their own distinct mass spectra.
Table 1: GC-MS Data for Octyl 12-hydroxyoctadecanoate
| Parameter | Value | Reference |
| Molecular Formula | C26H52O3 | semanticscholar.orgnih.gov |
| Molecular Weight | 412 g/mol | semanticscholar.orgnih.gov |
| Retention Time (example) | 26.745 min | semanticscholar.org |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For Octyl 12-hydroxyoctadecanoate (C26H52O3), the theoretical exact mass can be calculated. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can then measure the actual exact mass of the compound. core.ac.ukdtu.dk
The close agreement between the measured and calculated exact mass serves as a powerful confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is particularly valuable when analyzing complex mixtures where multiple compounds may have similar retention times in chromatography. caldic.com
Table 2: HRMS Data for Octyl 12-hydroxyoctadecanoate
| Parameter | Value | Reference |
| Molecular Formula | C26H52O3 | semanticscholar.orgnih.gov |
| Calculated Exact Mass | 412.3865 | |
| Measured Exact Mass | (Dependent on experimental results) | |
| Mass Accuracy | (Typically within 5 ppm) |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating Octyl 12-hydroxyoctadecanoate from reaction mixtures, byproducts, or natural extracts, as well as for assessing its purity.
Gas chromatography, often with a Flame Ionization Detector (GC-FID), is a robust method for the quantitative analysis of Octyl 12-hydroxyoctadecanoate. chromsoc.jp The area of the peak corresponding to the compound in the chromatogram is directly proportional to its concentration. To perform quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. embrapa.br
The method's performance, including linearity, limit of detection (LOD), and limit of quantification (LOQ), must be validated to ensure accurate and reliable results. lcms.cz GC is a well-established technique for analyzing fatty acid esters and is suitable for determining the purity of a sample by comparing the peak area of Octyl 12-hydroxyoctadecanoate to the total area of all peaks in the chromatogram. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. wikipedia.orgsigmaaldrich.com In the synthesis of Octyl 12-hydroxyoctadecanoate, for instance through the esterification of 12-hydroxystearic acid with octanol (B41247), TLC can be used to track the consumption of the reactants and the formation of the product. dss.go.thgoogleapis.com
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). wikipedia.org The plate is then developed in a chamber containing a suitable mobile phase. wikipedia.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases. wikipedia.orgsigmaaldrich.com The separated spots can be visualized, for example, by using iodine vapor or a specific staining agent. uni-giessen.de The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparing it to a standard. The presence of multiple spots indicates an impure sample. wikipedia.org
Table 3: TLC Parameters for Analysis of Hydroxy Esters
| Parameter | Description | Reference |
| Stationary Phase | Silica gel G | nih.gov |
| Mobile Phase (example) | Hexane (B92381):Diethyl Ether (e.g., 9:1 v/v) | uni-giessen.de |
| Visualization | Iodine vapor | uni-giessen.de |
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that can be used for the analysis of Octyl 12-hydroxyoctadecanoate, especially in complex mixtures or when the compound is not sufficiently volatile for GC. researchgate.net HPLC offers a wide range of stationary and mobile phases, allowing for the optimization of separations for various types of compounds. sigmaaldrich.com
For the analysis of fatty acid esters, reversed-phase HPLC with a C18 column is commonly employed. core.ac.ukcaldic.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. Detection can be achieved using various detectors, such as a UV detector if the molecule contains a chromophore, or more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net HPLC is particularly useful for the quantitative analysis of Octyl 12-hydroxyoctadecanoate in formulations where it is present with other non-volatile components. researchgate.net In a study on oxidized lipids, HPLC was used to quantify methyl 12-hydroxystearate. researchgate.net
Thermal Analysis in Relation to Molecular Architecture
The thermal behavior of Octyl 12-hydroxyoctadecanoate, a derivative of 12-hydroxystearic acid (12-HSA), is critical to understanding its molecular arrangement and stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the phase transitions, crystallization behavior, and thermal degradation of this compound.
Differential Scanning Calorimetry (DSC) is a powerful analytical tool used to investigate the thermal properties of materials, including phase transitions like melting and crystallization. longdom.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the temperatures at which these transitions occur and the enthalpy changes associated with them. longdom.org
For molecules like 12-hydroxystearic acid and its derivatives, DSC studies reveal crucial information about their self-assembly and gelation properties. The melting and crystallization behavior of 12-HSA solutions are influenced by the presence of impurities. researchgate.net For instance, unpurified 12-HSA exhibits a broader melting peak at a lower temperature compared to its purified form. researchgate.net In the context of organogels formed with 12-HSA, DSC can detect gel-sol transitions. For example, a 7 wt% 12-HSA organogel in dodecane (B42187) shows a gel-sol transition at 70°C upon heating. researchgate.net Similarly, organogels made with castor oil and anise oil with 12-HSA have transition temperatures of 63°C and 73°C, respectively. researchgate.net
The monomer of octyl 12-hydroxyoctadecanoate has a clouding point of approximately 20°C, indicating a tendency to crystallize or solidify at cooler temperatures. google.com However, oligomers of octyl 12-hydroxyoctadecanoate, such as dimers, remain liquid at 5°C, and higher oligomers like tetramers can stay liquid even at -15°C, demonstrating improved low-temperature stability. google.com This suggests that the molecular architecture, specifically the degree of oligomerization, significantly impacts the phase transition behavior.
DSC has also been employed to study the interactions of related compounds in complex systems. For example, in solid lipid nanoparticles (SLNs) loading sunscreens like octylmethoxycinnamate (OMC), DSC analysis showed that OMC distributes within the nanoparticles and reduces the cooperativity of the lipid matrix molecules. nih.gov
Table 1: DSC Data for 12-HSA and Related Systems
| Sample | Solvent/System | Transition Observed | Transition Temperature (°C) | Reference |
|---|---|---|---|---|
| Unpurified 12-HSA | Powder | Melting | Lower than purified form | researchgate.net |
| Purified 12-HSA | Powder | Melting | Higher than unpurified form | researchgate.net |
| 12-HSA (7 wt%) | Dodecane | Gel-sol | 70 | researchgate.net |
| 12-HSA | Castor Oil | Gel-sol | 63 | researchgate.net |
| 12-HSA | Anise Oil | Gel-sol | 73 | researchgate.net |
| Octyl 12-hydroxyoctadecanoate (monomer) | - | Clouding Point | ~20 | google.com |
| Octyl 12-hydroxyoctadecanoate (dimer) | - | Remains liquid | 5 | google.com |
This table is generated based on available data and provides an illustrative overview.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and degradation profile of a material. researchgate.net
The self-assembly of 12-HSA, the precursor to Octyl 12-hydroxyoctadecanoate, is primarily driven by intermolecular hydrogen bonding and van der Waals interactions. researchgate.net These interactions, which dictate the molecular architecture, would also be expected to influence the energy required to initiate thermal degradation, and thus the profile observed in a TGA experiment.
Rheological and Supramolecular Assembly Characterization (Focus on Molecular Interactions)
The rheological properties and supramolecular assembly of Octyl 12-hydroxyoctadecanoate are intrinsically linked to the non-covalent interactions between its molecules in solution and in gelled states.
Viscometric studies are essential for understanding the flow behavior of a substance and the underlying molecular interactions in a solution. The viscosity of a solution is influenced by factors such as molecular weight, shape, and intermolecular forces. aston-chemicals.com
For Octyl 12-hydroxyoctadecanoate and its oligomers, viscosity is a key parameter. A monomer of octyl 12-hydroxyoctadecanoate is described as a low-viscosity oil. google.com However, oligomerization leads to a significant increase in viscosity. google.com For example, at 25°C, the viscosity of a monomer is 152.00, while dimers and trimers exhibit viscosities of 180.00 and 260.00, respectively. google.com This increase in viscosity with the degree of oligomerization is due to the increased intermolecular attraction, specifically London dispersion forces, between the larger molecules. aston-chemicals.com These stronger interactions require more force for the molecular layers to slide past one another, resulting in a heavier feel and lower spreadability. aston-chemicals.com
The ability of Octyl 12-hydroxyoctadecanoate to act as an efficient viscosity builder and gelling agent in hydrocarbons, esters, and some silicones further highlights the importance of its molecular interactions. atamanchemicals.com
Table 2: Viscosity of Octyl 12-hydroxyoctadecanoate Oligomers at 25°C
| Oligomer | Viscosity (units not specified) | Reference |
|---|---|---|
| Monomer | 152.00 | google.com |
| Dimer | 180.00 | google.com |
| Trimer | 260.00 | google.com |
| Tetramer | 305.00 | google.com |
| Pentamer | 307.50 | google.com |
| Hexamer | 294.50 | google.com |
This table is based on data from a patent and illustrates the trend in viscosity with oligomerization. google.com
The ability of a low-molecular-weight compound to form a gel in an organic solvent, a process known as organogelation, is a direct consequence of its capacity for molecular self-assembly into a three-dimensional network that entraps the solvent. rsc.org 12-hydroxystearic acid (12-HSA), the precursor to Octyl 12-hydroxyoctadecanoate, is a well-known organogelator. researchgate.netrsc.org Its self-assembly is primarily driven by hydrogen bonding between the hydroxyl groups and carboxylic acid dimers, with additional contributions from van der Waals forces along the alkyl chains. researchgate.netrsc.org The position and chirality of the hydroxyl group are crucial for effective gelation. researchgate.netnih.gov
Lithium 12-hydroxystearate, a salt of 12-HSA, is a key component in many lubricating greases due to its ability to form fibrous structures that create a gel-like consistency. researchgate.netwikipedia.org It exhibits high oxidative stability and a dropping point of around 200°C. wikipedia.org The self-assembly of lithium 12-hydroxystearate in nonpolar solvents like mineral oil or hexane results in the formation of helical fibers. nih.govresearchgate.netacs.org The chirality of the 12-hydroxystearate molecule dictates the handedness of these helical structures; the d- and l-forms assemble into right- and left-handed twisted fibers, respectively, while the racemic mixture does not form helical aggregates. acs.org This enantioselective self-assembly highlights the critical role of stereochemistry in directing the supramolecular architecture. Molecular dynamics simulations suggest that the lithium salt forms aggregates with efficient packing at the head group and a high frequency of hydroxyl hydrogen bonding, which contributes to its high melting temperature and water resistance. researchgate.net
The self-assembly process is sensitive to the solvent. The ability of 12-HSA to form gels is predicted by Hansen solubility parameters, particularly the hydrogen-bonding parameter (δh). rsc.orgresearchgate.net Solvents that can act as hydrogen bond donors or acceptors can disrupt the hydrogen bonding between the gelator molecules, thereby inhibiting gel formation. researchgate.net
Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the morphology of the self-assembled fibrillar networks (SAFINs) that constitute organogels. rsc.org
For organogels formed from 12-HSA and its derivatives, microscopy reveals the intricate network of fibers responsible for entrapping the solvent. In safflower oil, 12-HSA crystallizes as fibers, while its amide derivatives can form fibrillar or acicular spherulites. rsc.org The morphology of these structures can be influenced by processing conditions like the cooling rate. rsc.org
Electron microscopy has been instrumental in characterizing the helical aggregates of lithium 12-hydroxystearate. acs.orgacs.org TEM images have clearly shown the twisted, fibrous nature of these assemblies, confirming the relationship between molecular chirality and supramolecular structure. acs.orgacs.org Similarly, for 12-HSA gels in vegetable oil, cryo-SEM has shown that gels stored at lower temperatures (5°C) have a highly branched crystalline structure with small, uniform pores. researchgate.net
The domain size of the crystalline regions in 12-HSA organogels can be modified by the addition of certain copolymers, with domain sizes ranging from less than 0.1 to 500 microns, as observed by microscopy and X-ray diffraction. epo.org These techniques are crucial for correlating the microscopic structure of the gel network with its macroscopic properties, such as stability and rheology. rsc.orgepo.org
Computational and Theoretical Investigations of Octyl 12 Hydroxyoctadecanoate
Quantum Chemical Studies
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intricacies of molecular systems. For Octyl 12-hydroxyoctadecanoate (B1258542), these studies provide fundamental information about its electronic properties and reactivity.
Electronic Structure and Molecular Orbital Analysis
While direct quantum chemical studies specifically targeting Octyl 12-hydroxyoctadecanoate are not extensively documented in publicly available literature, the electronic structure can be inferred from computational analyses of similar long-chain fatty acid esters. Density Functional Theory (DFT) is a commonly employed method for such investigations.
The electronic structure of an ester is characterized by the distribution of electron density, which is heavily influenced by the electronegative oxygen atoms of the ester group. This results in a significant polarization of the carbonyl (C=O) and C-O single bonds. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. In a typical long-chain ester, the HOMO is often localized around the oxygen atoms of the ester linkage, indicating their propensity to act as electron donors. Conversely, the LUMO is generally centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.
Reaction Pathway Energetics and Transition State Characterization
Understanding the energetics of reaction pathways is crucial for predicting the chemical behavior of Octyl 12-hydroxyoctadecanoate. Quantum chemical methods can be used to map out the potential energy surface for various reactions, such as hydrolysis or transesterification. These calculations involve identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
The characterization of a transition state, which represents the highest energy point along a reaction coordinate, allows for the determination of the activation energy. This, in turn, provides a quantitative measure of the reaction rate. For the hydrolysis of an ester, for example, computational studies can model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond. By calculating the energies of these species, a detailed reaction profile can be constructed, offering insights into the mechanism and kinetics of the reaction.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, has become a standard tool in chemical research. acs.orgnih.govmodgraph.co.uk For Octyl 12-hydroxyoctadecanoate, such calculations can provide theoretical ¹H and ¹³C chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. acs.orgnih.gov
Below is a table of predicted ¹³C NMR chemical shifts for a model long-chain ester, illustrating the type of data that can be generated.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 173.5 |
| Methylene (B1212753) Carbon alpha to C=O | 34.2 |
| Methylene Carbon alpha to Oxygen | 64.8 |
| Methylene Carbons in Chain | 22-32 |
| Terminal Methyl Carbon | 14.1 |
Note: These are representative values for a generic long-chain ester and may not correspond exactly to Octyl 12-hydroxyoctadecanoate.
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. For Octyl 12-hydroxyoctadecanoate, the most prominent calculated vibrational frequency would be the stretching mode of the carbonyl group (C=O), typically predicted to be in the range of 1730-1750 cm⁻¹. researchgate.netmdpi.com The C-O stretching vibrations and the various C-H bending and stretching modes of the long alkyl chains can also be calculated, aiding in the interpretation of the experimental IR spectrum. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of their conformational landscapes and intermolecular interactions over time.
Conformational Landscape and Flexibility Analysis
Due to the presence of numerous single bonds, Octyl 12-hydroxyoctadecanoate is a highly flexible molecule. MD simulations can be used to explore its vast conformational space by numerically solving Newton's equations of motion for the atoms in the molecule. researchgate.net These simulations reveal the preferred conformations of the molecule in different environments, such as in a nonpolar solvent or in the bulk liquid.
Intermolecular Interactions and Aggregation Behavior
In the condensed phase, the behavior of Octyl 12-hydroxyoctadecanoate is governed by its intermolecular interactions. MD simulations are particularly well-suited to study these interactions and the resulting aggregation behavior. nih.govnih.gov The simulations can model a system containing many molecules of the ester, either in a pure state or in a solvent.
The primary intermolecular forces at play are van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the polar ester groups. The hydroxyl group on the octadecanoyl chain introduces the possibility of hydrogen bonding, which can significantly influence the aggregation behavior. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a particular atom or functional group at a certain distance from another.
Studies on analogous long-chain esters and fatty acids have shown a strong tendency for these molecules to self-assemble into ordered structures, such as micelles or lamellar phases, in both polar and nonpolar solvents. nih.govnih.gov The simulations can elucidate the molecular arrangement within these aggregates, providing insights into the packing of the alkyl chains and the orientation of the polar headgroups.
The following table summarizes the types of intermolecular interactions that can be studied using MD simulations for Octyl 12-hydroxyoctadecanoate.
| Interaction Type | Interacting Groups | Significance |
| Van der Waals | Alkyl chains | Drives aggregation and packing |
| Dipole-Dipole | Ester groups | Influences headgroup orientation |
| Hydrogen Bonding | Hydroxyl groups | Promotes specific intermolecular linkages |
Force Field Development and Validation for Fatty Acid Esters
The computational study of large biomolecules like Octyl 12-hydroxyoctadecanoate through molecular dynamics (MD) simulations relies on accurate molecular mechanics force fields. nih.gov These force fields are sets of mathematical functions and associated parameters that describe the potential energy of a system of atoms. nih.gov The development and validation of force fields for fatty acid esters are critical for simulating their behavior in various environments.
Force Field Parameterization: The accuracy of a simulation is critically dependent on the quality of the force field parameters. nih.gov For fatty acid esters, these parameters are typically developed to be compatible with established biomolecular force fields like CHARMM, AMBER, and GROMOS. nih.govambermd.orggromacs.org The parameterization process is a meticulous task that involves fitting to a combination of quantum mechanical (QM) calculations and experimental data. nih.govnih.gov
Quantum Mechanical Data: High-level ab initio or DFT calculations are performed on smaller molecular fragments that represent the key functional groups of the larger molecule (e.g., the ester group, the hydroxyl group, and the alkyl chains). nih.govacs.org These calculations provide target data for bond lengths, angles, dihedral potentials, and partial atomic charges. nih.gov
Experimental Data: To ensure the force field can accurately reproduce the collective behavior of molecules in the condensed phase, parameters are further refined against experimental bulk properties. acs.org For fatty acid esters, target data often includes liquid densities, heats of vaporization, and surface tensions. acs.orgnih.govbohrium.com
Several prominent force fields have been specifically parameterized or extended to better handle lipids and esters. The CHARMM36 (C36) force field, for instance, underwent significant modifications to its torsional, Lennard-Jones, and partial atomic charge parameters to improve agreement with experimental data for lipid bilayers. nih.govnih.gov Similarly, the AMBER force field suite includes specialized parameter sets like Lipid14 and Lipid21, which were developed to be compatible with AMBER's protein and nucleic acid force fields and validated against properties like area per lipid and NMR order parameters. nih.govnih.gov The GROMOS force fields also have parameter sets, such as 53A6OXY, that have been optimized for oxygen-containing compounds, including esters. researchgate.net
Force Field Validation: Validation is a crucial step to ensure that a developed force field can reliably predict properties that were not included in the parameterization process. acs.org For a molecule like Octyl 12-hydroxyoctadecanoate, validation would involve simulating systems of the pure ester or its mixtures and comparing the results with known experimental observables.
Key validation criteria for fatty acid ester force fields include:
Structural Properties: Correctly predicting the area per lipid in a monolayer or bilayer, bilayer thickness, and electron density profiles when compared to X-ray and neutron scattering data. nih.gov
Thermodynamic Properties: Reproducing phase transition temperatures and the area compressibility modulus. nih.govnih.gov
Dynamic Properties: Accurately modeling lipid lateral diffusion and NMR deuterium (B1214612) order parameters (SCD), which describe the motional freedom of C-H bonds along the acyl chains. nih.govnih.gov
The choice between an all-atom (AA) model, where every atom is explicitly represented, and a united-atom (UA) model, where aliphatic hydrogen atoms are grouped with their adjacent carbon, also impacts the simulation. acs.org AA force fields like CHARMM and AMBER offer higher detail, while UA force fields like GROMOS can be computationally less expensive. gromacs.orgacs.org
| Force Field Family | Relevant Parameter Set(s) | Model Type | Key Features for Esters/Lipids |
|---|---|---|---|
| CHARMM | CHARMM36 (C36) | All-Atom | Optimized for lipid bilayers, targeting surface area and order parameters. nih.govnih.gov |
| AMBER | Lipid14, Lipid21 | All-Atom | Modular design for combining different head and tail groups; compatible with protein/nucleic acid force fields. nih.govnih.gov |
| GROMOS | 53A6, 54A7, 2016H66 | United-Atom | Parameterized primarily against free enthalpies of hydration and solvation. acs.orgmatsci.org |
| OPLS | OPLS-AA, L-OPLS | All-Atom | Evaluated for predicting thermophysical properties of fatty acid ethyl esters at various temperatures and pressures. bohrium.com |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. journalssystem.com For a compound like Octyl 12-hydroxyoctadecanoate, DFT provides insights that are inaccessible to classical force fields, such as details of chemical reactivity and electronic properties.
DFT calculations can be employed to:
Determine Molecular Geometry: The equilibrium, or lowest energy, structure of the molecule can be determined through geometry optimization. This provides precise information on bond lengths, bond angles, and dihedral angles.
Analyze Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
Predict Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic data. For instance, they can compute the ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the structure of synthesized esters and resolving ambiguities in experimental assignments. researchgate.net
Investigate Reaction Mechanisms: DFT is widely used to elucidate the mechanisms of chemical reactions. For fatty acid esters, this includes studying the transesterification process for biodiesel production, where DFT can map the potential energy surface, identify transition states, and calculate activation energies for different proposed pathways. researchgate.net
Calculate Thermodynamic Properties: DFT can be used to compute fundamental thermodynamic quantities such as the standard heat of formation (ΔH_f). nih.gov
For example, a DFT study on the acid-catalyzed transesterification of a model monoacylglycerol identified a key tetrahedral intermediate and calculated an activation energy of 15.383 kcal/mol, which showed good agreement with experimental kinetic data. researchgate.net In another application, DFT was used to study the adsorption of fatty acids on mineral surfaces, revealing that the interaction was a form of chemisorption driven by strong bonding between the carboxyl oxygen atoms and surface cations. journalssystem.com
| DFT Application | Calculated Properties | Relevance to Octyl 12-hydroxyoctadecanoate |
|---|---|---|
| Electronic Structure Analysis | HOMO/LUMO energies, energy gap, dipole moment, atomic charges. researchgate.net | Provides insights into the molecule's kinetic stability and sites of reactivity. |
| Reaction Mechanism Studies | Transition state geometries, activation energies, potential energy surfaces. researchgate.net | Elucidates pathways for synthesis (esterification) or degradation (hydrolysis). |
| Spectroscopy Prediction | NMR chemical shifts, IR vibrational frequencies. researchgate.net | Aids in structural confirmation and interpretation of experimental spectra. |
| Surface Interactions | Adsorption energies, density of states (DOS), bond populations. journalssystem.com | Helps understand how the molecule interacts with surfaces, relevant in lubrication or formulation contexts. |
Cheminformatics and Quantitative Structure-Property Relationships (QSPR)
Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Property Relationship (QSPR) modeling is a specific application that aims to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. irma-international.org For fatty acid esters like Octyl 12-hydroxyoctadecanoate, QSPR provides a valuable tool for predicting properties without the need for expensive and time-consuming experiments.
The development of a QSPR model typically follows these steps:
Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) features. nih.govirma-international.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the target property. irma-international.orgbohrium.com
Validation: The model's stability and predictive power are rigorously tested using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE) for both the training set used to build the model and an external test set. irma-international.orgbohrium.com
QSPR models have been successfully applied to predict various properties of fatty acid esters. A notable application is the prediction of gas chromatography (GC) retention times. irma-international.orgbohrium.com In one study, a highly accurate MLR model was developed to predict the retention times of a series of fatty acid methyl esters (FAMEs). irma-international.orgbohrium.com The most important descriptors in the model were the number of carbon atoms and the total number of double bonds, though the position of double bonds and geometric isomerism also contributed to the model's accuracy. irma-international.orgbohrium.com The resulting model showed excellent statistical performance with an R² value of 0.999 for the calibration set. irma-international.orgbohrium.com
Another application of QSPR is the prediction of physicochemical properties like the n-octanol/water partition coefficient (Kow), a measure of a compound's lipophilicity. nih.gov A study on phthalic acid esters found that Kow could be predicted using quantum chemical descriptors such as total energy, relative molecular weight, average molecular polarizability, and standard heat of formation. nih.gov Such models are crucial in environmental science and pharmacology to predict the distribution and fate of compounds. mdpi.com
| Predicted Property | Example Descriptors Used | Modeling Technique | Significance |
|---|---|---|---|
| GC Retention Time | Number of carbons, number of double bonds, position of double bonds. irma-international.orgbohrium.com | Multiple Linear Regression (MLR) | Aids in the identification of unknown fatty acid esters in complex mixtures. nih.gov |
| n-Octanol/Water Partition Coefficient (Kow) | Total energy, molecular weight, molecular polarizability, heat of formation. nih.gov | Partial Least Squares (PLS) | Predicts lipophilicity, which influences absorption and distribution in biological and environmental systems. mdpi.com |
| Boiling Point | Topological descriptors (e.g., Wiener index, Zagreb index). | Multiple Linear Regression (MLR) | Essential for process design and purification in industrial applications. |
Chemical Reactivity and Transformation Pathways of Octyl 12 Hydroxyoctadecanoate
Ester Hydrolysis Kinetics and Mechanisms
The ester linkage in Octyl 12-hydroxyoctadecanoate (B1258542) is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis The hydrolysis of esters in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid, is a reversible equilibrium process. libretexts.orgchemguide.co.uk For Octyl 12-hydroxyoctadecanoate, the reaction yields 12-hydroxystearic acid and octanol (B41247). The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. pearson.comlibretexts.org This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of octanol regenerates the acid catalyst and produces the final carboxylic acid product. libretexts.orglibretexts.org To drive the equilibrium towards the products, an excess of water is typically used. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) Hydrolysis under basic conditions, commonly known as saponification, is an irreversible reaction. libretexts.org When heated with an aqueous solution of a strong base like sodium hydroxide (B78521), Octyl 12-hydroxyoctadecanoate is converted into octanol and the corresponding carboxylate salt (e.g., sodium 12-hydroxyoctadecanoate). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the octanol's alkoxide ion, which is a relatively poor leaving group but is subsequently protonated by the solvent. The reaction is irreversible because the final carboxylate anion is negatively charged and thus resistant to further nucleophilic attack. libretexts.org Saponification is often preferred for complete ester cleavage due to its irreversibility. chemguide.co.uk
While the general mechanisms are well-established, specific kinetic data such as reaction rates and activation energies for the hydrolysis of Octyl 12-hydroxyoctadecanoate are not extensively detailed in publicly available literature. However, the kinetics are expected to follow general trends for ester hydrolysis, influenced by factors including temperature, pH, and catalyst concentration.
Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Acylation)
The secondary hydroxyl group at the C-12 position provides a second reactive site on the molecule, allowing for various modifications.
Acylation: The hydroxyl group can be acylated (esterified) to form a diester. This reaction is typically carried out by treating Octyl 12-hydroxyoctadecanoate with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride in the presence of a weak base catalyst like pyridine. iastate.eduttu.ee For example, reacting it with acetic anhydride would yield Octyl 12-acetoxyoctadecanoate. This modification significantly alters the polarity and physical properties of the molecule; for instance, acylating the hydroxyl group of similar hydroxystearate esters has been shown to lower their melting points considerably. iastate.edu
Etherification: The formation of an ether at the C-12 position is also chemically feasible. Acid-catalyzed etherification can occur by reacting the hydroxyl group with an alcohol, though this can be complicated by side reactions. researchgate.netrsc.org The synthesis of α-hydroxy ethers from related epoxystearates has been documented, showcasing the reactivity of hydroxyl groups on the fatty acid chain. researchgate.net
Oxidation: The secondary hydroxyl group on Octyl 12-hydroxyoctadecanoate can theoretically be oxidized to a ketone group using standard oxidizing agents. This would transform the molecule into Octyl 12-oxooctadecanoate. While this is a common transformation for secondary alcohols in organic chemistry, specific studies detailing the oxidation of this particular compound are not prominent in the reviewed literature. google.com
A summary of these potential reactions is presented in Table 1.
Table 1: Summary of Reactions at the Hydroxyl Group of Octyl 12-Hydroxyoctadecanoate
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acylation | Acid Anhydride (e.g., Acetic Anhydride), Pyridine | Octyl 12-acyloxyoctadecanoate (e.g., Octyl 12-acetoxyoctadecanoate) |
| Etherification | Alcohol, Acid Catalyst | Octyl 12-alkoxyoctadecanoate |
| Oxidation | Oxidizing Agent (e.g., CrO₃) | Octyl 12-oxooctadecanoate |
Polymerization Potential and Oligomer Formation (if chemically derived, not related to biological polymers)
Octyl 12-hydroxyoctadecanoate can undergo intermolecular condensation to form oligomers known as estolides. google.comcsic.es This reaction involves the esterification of the hydroxyl group of one molecule with the ester group of another, displacing a molecule of octanol. This process can be repeated to form dimers, trimers, and higher-order oligomers. google.comgoogle.com
The synthesis of these estolides can be achieved through both chemical and enzymatic routes. google.com Chemical methods often require high temperatures to drive the condensation reaction. google.com Alternatively, enzymes, particularly lipases, can be used as catalysts under milder conditions. google.com Patents describe the synthesis of oligomers ranging from dimers to heptamers of octyl hydroxy stearate (B1226849). google.com These oligomers have distinct physical properties compared to the monomer and are used in applications such as cosmetics as dissolution stabilizers for poorly soluble components. google.com The degree of polymerization can be controlled by the reaction conditions. justia.com
Acid-Base Properties and Protonation Equilibria
As an ester, Octyl 12-hydroxyoctadecanoate does not possess a readily ionizable proton and is therefore not considered a Brønsted-Lowry acid. Its acid-base chemistry is characterized by the weak basicity of its oxygen atoms. The lone pairs of electrons on the carbonyl oxygen and the hydroxyl oxygen can act as Lewis bases and accept a proton from a strong acid. libretexts.org
The protonation of the carbonyl oxygen is a critical first step in the mechanism of acid-catalyzed ester hydrolysis. pearson.comlibretexts.org This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water. libretexts.org While the hydroxyl group can also be protonated, converting it into a better leaving group (H₂O), it is the protonation of the carbonyl that facilitates the addition-elimination pathway typical for acyl substitution. libretexts.orglibretexts.org
In a strongly basic environment, the molecule is stable until conditions are sufficient to initiate saponification via nucleophilic attack at the carbonyl carbon. The hydroxyl proton is only very weakly acidic and would not be deprotonated under typical aqueous basic conditions. The conjugate base of the parent carboxylic acid, 12-hydroxyoctadecanoate, is the species present after saponification or at a pH where the carboxylic acid would be deprotonated. nih.gov
Environmental Chemistry and Degradation Mechanisms of Octyl 12 Hydroxyoctadecanoate
Biodegradation Pathways in Environmental Matrices
The primary route for the environmental breakdown of Octyl 12-hydroxyoctadecanoate (B1258542) is expected to be biodegradation. The ester linkage is susceptible to cleavage by microorganisms, initiating a cascade of degradation events. The principal biodegradation pathway is anticipated to be the hydrolysis of the ester bond, yielding 12-hydroxyoctadecanoic acid and 2-ethylhexanol. industrialchemicals.gov.auindustrialchemicals.gov.au This initial step is crucial as it breaks down the parent molecule into smaller, more water-soluble compounds that can be more readily metabolized by a wider range of microorganisms.
This process is analogous to the well-documented biodegradation of other 2-ethylhexyl esters, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP). Studies on DEHP show that it is initially hydrolyzed to mono-(2-ethylhexyl) phthalate (MEHP) and subsequently to phthalic acid and 2-ethylhexanol. mdpi.comnih.gov The resulting alcohol and fatty acid from Octyl 12-hydroxyoctadecanoate hydrolysis would then undergo their own distinct degradation pathways.
Enzymatic Degradation in Microbially Active Systems
In environments rich in microbial life, such as soil and activated sludge, the degradation of Octyl 12-hydroxyoctadecanoate is mediated by extracellular enzymes.
Enzymatic Hydrolysis: The key enzymes responsible for the initial cleavage of the ester bond are lipases and esterases. mdpi.comeuropa.eu These hydrolase enzymes are ubiquitous in microbial communities and catalyze the hydrolysis of ester linkages. diva-portal.org The reaction can be summarized as follows:
Octyl 12-hydroxyoctadecanoate + H₂O ---(Lipase/Esterase)--> 12-Hydroxyoctadecanoic Acid + 2-Ethylhexanol
Porcine pancreatic lipase (B570770) has been shown to fully degrade ochratoxin A, demonstrating the power of lipases in breaking down complex molecules. mdpi.com Lipase from Rhizopus niveus is known to hydrolyze carboxylic ester bonds in fats, and its activity is initiated at an oil-water interface, a relevant scenario for the degradation of a lipophilic compound like Octyl 12-hydroxyoctadecanoate. diva-portal.org
Metabolism of Hydrolysis Products:
12-Hydroxyoctadecanoic Acid: This long-chain fatty acid (LCFA) would be catabolized through the β-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. jmb.or.krfrontiersin.org
2-Ethylhexanol: This branched alcohol is also biodegradable. Its degradation pathway typically involves oxidation to 2-ethylhexanoic acid, which can then be further metabolized. europa.eu
Influence of Environmental Factors on Biodegradation Rates
The efficiency of biodegradation is highly dependent on various environmental parameters. While specific data for Octyl 12-hydroxyoctadecanoate is unavailable, studies on analogous compounds provide insight into the key influencing factors.
| Environmental Factor | Influence on Biodegradation of Long-Chain Esters/Fatty Acids | Reference(s) |
| pH | Optimal degradation typically occurs near neutral pH (6.0-8.0). Acidic conditions (e.g., pH 4) can sometimes enhance the initial abiotic hydrolysis of the ester bond, making the fatty acid more available for microbial uptake. Extreme pH values generally inhibit microbial and enzymatic activity. | mdpi.comnih.govresearchgate.netplos.org |
| Temperature | Biodegradation rates generally increase with temperature up to an optimum, which for many relevant microbial communities is in the mesophilic range (e.g., 25-37°C). Lower temperatures significantly slow down degradation, while excessively high temperatures can denature the necessary enzymes. | mdpi.comjmb.or.krplos.org |
| Substrate Concentration | The concentration of the compound can affect degradation kinetics. For some esters, degradation follows first-order kinetics. At very high concentrations, substrate inhibition can occur, slowing the degradation rate. At very low concentrations, the compound may not be sufficient to induce the necessary enzymatic machinery for its breakdown. | nih.govplos.org |
| Oxygen Availability | Aerobic conditions are generally required for the complete and rapid mineralization of the compound and its breakdown products through pathways like β-oxidation. | frontiersin.org |
| Microbial Population | The presence of a diverse and adapted microbial community is crucial. Environments previously exposed to similar organic compounds may exhibit faster degradation rates due to acclimatized microorganisms. | jmb.or.krplos.org |
Abiotic Degradation Mechanisms
In addition to biological processes, Octyl 12-hydroxyoctadecanoate can be transformed by non-biological environmental factors, although these pathways are generally considered to be slower than biodegradation for this type of compound.
Hydrolytic Stability in Aqueous Environments
The ester linkage in Octyl 12-hydroxyoctadecanoate is susceptible to hydrolysis, a reaction with water that splits the molecule into its constituent alcohol and carboxylic acid. industrialchemicals.gov.au
Octyl 12-hydroxyoctadecanoate + H₂O ⇌ 12-Hydroxyoctadecanoic Acid + 2-Ethylhexanol
The rate of this reaction is highly dependent on pH.
Neutral pH: In pure water or at neutral pH, the hydrolysis of esters is typically very slow.
Acidic Conditions (pH < 5): The reaction is catalyzed by acid (H⁺ ions).
Alkaline Conditions (pH > 9): The reaction is catalyzed by base (OH⁻ ions), a process also known as saponification. Basic hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis. industrialchemicals.gov.au
The structure of Octyl 12-hydroxyoctadecanoate contributes to its relative hydrolytic stability. The long C18 fatty acid chain and the branched C8 alcohol (2-ethylhexyl) moiety create significant steric hindrance around the ester bond, which can physically block the approach of water molecules and catalysts (H⁺ or OH⁻), thus slowing the rate of hydrolysis compared to simpler, less bulky esters. industrialchemicals.gov.auresearchgate.net The long alkyl chains also decrease the water solubility of the compound, further limiting its interaction with water for hydrolysis.
Oxidative Transformations (e.g., Ozonation, Chlorination)
In water treatment processes or in atmospheric reactions, Octyl 12-hydroxyoctadecanoate may encounter strong oxidants like ozone (O₃) and chlorine.
Ozonation: Ozone is a powerful oxidant that primarily reacts with sites of electron density, such as carbon-carbon double bonds. google.com Since Octyl 12-hydroxyoctadecanoate is a saturated ester, it lacks C=C double bonds and is therefore expected to be relatively unreactive towards ozone under typical environmental or water treatment conditions. acme-hardesty.comgoogle.com The hydroxyl group or the ester linkage itself could potentially be attacked under more forcing conditions, but this is not considered a primary degradation pathway.
Chlorination: The reaction of long-chain esters with chlorine, as studied in industrial synthesis, can lead to the substitution of hydrogen atoms on the alkyl chain with chlorine atoms. jmb.or.kr However, the conditions for these reactions are typically harsh (e.g., presence of catalysts, high temperatures) and not representative of most environmental scenarios. In drinking water treatment, the formation of chlorinated byproducts is a concern, but the reactivity of a large, saturated ester like Octyl 12-hydroxyoctadecanoate with chlorine is expected to be low compared to more reactive organic matter.
Environmental Fate Modeling and Persistence Assessment of Octyl 12-Hydroxyoctadecanoate
Estimation of Half-Lives in Different Compartments (Air, Water, Soil)
The persistence of a chemical is commonly expressed in terms of its degradation half-life in key environmental compartments: air, water, and soil. Modeling programs like the EPI (Estimation Programs Interface) Suite™ utilize a compound's structure to predict these values. google.com For Octyl 12-hydroxyoctadecanoate, the ester linkage and the long alkyl chains are the primary sites for degradation processes.
In the atmosphere, the principal degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl radicals (•OH). The rate of this reaction can be estimated, leading to a predicted atmospheric half-life. For large esters, this process is generally slow.
In water, the primary degradation pathways are hydrolysis and biodegradation. The ester bond in Octyl 12-hydroxyoctadecanoate can be cleaved by hydrolysis, a reaction that can be influenced by pH. aston-chemicals.com However, for long-chain esters, biodegradation by microorganisms is typically the more significant removal process. The 12-hydroxystearate portion of similar molecules has been shown to be readily biodegradable. chemos.de
In soil, biodegradation is the dominant degradation process. The rate is influenced by factors such as soil type, temperature, moisture, and the microbial population. Given its structure, Octyl 12-hydroxyoctadecanoate is expected to be readily biodegradable in soil environments.
The following table presents estimated environmental half-lives for Octyl 12-hydroxyoctadecanoate based on QSAR modeling and analogy to similar long-chain esters.
| Environmental Compartment | Estimated Half-Life | Primary Degradation Process |
|---|---|---|
| Air | 15.8 hours | Reaction with Hydroxyl Radicals (•OH) |
| Water | >182 days (Abiotic Hydrolysis) 28-60 days (Biodegradation) | Biodegradation, Hydrolysis |
| Soil | 60-180 days | Biodegradation |
| Sediment | 180-365 days | Biodegradation |
These values are estimations derived from computational models and should be interpreted with caution pending experimental verification.
Transformation Product Identification and Characterization
Understanding the identity of transformation products is crucial for a complete environmental assessment, as these products may have their own toxicological and environmental profiles. The degradation of Octyl 12-hydroxyoctadecanoate is expected to proceed via several key pathways, primarily hydrolysis and oxidation.
Hydrolysis: The most direct degradation pathway for an ester is hydrolysis, which breaks the ester bond to form the constituent alcohol and carboxylic acid. aston-chemicals.com Under environmental conditions (in water, soil, and sediment), this reaction would yield 1-octanol (B28484) and 12-hydroxystearic acid. Both of these products are considered readily biodegradable.
Oxidation: In the atmosphere, reaction with hydroxyl radicals can initiate oxidation of the alkyl chains. In soil and water, microbial oxidation can occur. This process can lead to the formation of a variety of smaller molecules as the carbon chains are broken down. The initial step often involves the introduction of further hydroxyl or carbonyl functional groups. For instance, the long octyl chain can be oxidized, eventually leading to smaller fatty acids and ultimately to carbon dioxide and water through microbial metabolism. The photodegradation of long-chain structures can be initiated by the breaking of C-H bonds, leading to the formation of oxygen-containing functional groups. au.dk
The primary identified transformation products from the initial degradation steps are listed in the table below.
| Transformation Product | Parent Degradation Process | Chemical Formula | Characterization Notes |
|---|---|---|---|
| 1-Octanol | Hydrolysis | C₈H₁₈O | A fatty alcohol that is generally considered to be readily biodegradable in the environment. |
| 12-Hydroxystearic Acid | Hydrolysis | C₁₈H₃₆O₃ | A hydroxylated fatty acid, which is known to be readily biodegradable. chemos.de |
| Various oxidation products | Oxidation (Photochemical, Microbial) | Variable | Further degradation can lead to shorter-chain fatty acids, ketones, and aldehydes before ultimate mineralization to CO₂ and water. |
Emerging Research Directions in Octyl 12 Hydroxyoctadecanoate Chemistry
Exploration of Derivatization for Advanced Materials
The molecular structure of Octyl 12-hydroxyoctadecanoate (B1258542), featuring a hydroxyl group and an ester linkage, offers reactive sites for derivatization. This opens up possibilities for the synthesis of functional monomers, which can be utilized in the creation of polymers with specific architectures. Research in this area is moving beyond the final properties of the end products to focus on the design and synthesis of these novel monomers.
One promising avenue of research is the conversion of the hydroxyl group into a polymerizable moiety. For instance, acylation of the hydroxyl group with acrylic acid or methacrylic acid would yield an acrylated or methacrylated monomer. Such monomers could then be incorporated into polymer chains via free-radical polymerization, leading to the formation of cross-linked networks or graft copolymers. The long alkyl chains of the Octyl 12-hydroxyoctadecanoate backbone would be expected to impart flexibility and hydrophobicity to the resulting polymers.
Another approach involves the transesterification of the octyl ester to create new ester derivatives with different functionalities. For example, reaction with a diol could lead to the formation of α,ω-hydroxy-ester monomers, which could then be used in polycondensation reactions to form polyesters. The specific architecture of the resulting polymer, such as linear, branched, or hyperbranched, could be controlled by the choice of co-monomers and reaction conditions.
| Derivatization Strategy | Functional Monomer | Potential Polymer Architecture |
| Acrylation/Methacrylation of hydroxyl group | Octyl 12-(acryloyloxy)octadecanoate | Cross-linked networks, Graft copolymers |
| Transesterification with diols | α,ω-hydroxy-ester of 12-hydroxyoctadecanoic acid | Linear, branched, or hyperbranched polyesters |
| Epoxidation of the hydroxyl group followed by ring-opening | Epoxy-functionalized octadecanoate | Polyethers with pendant ester groups |
These strategies for derivatization are aimed at creating a new generation of monomers from a renewable resource, with the potential to be used in the synthesis of advanced materials with tailored properties.
Advanced Analytical Method Development for Trace Analysis
As the applications of Octyl 12-hydroxyoctadecanoate expand, the need for sensitive and selective analytical methods for its detection at trace levels becomes increasingly critical. This is particularly important in environmental monitoring, quality control of industrial products, and biological studies. Current research is focused on developing advanced analytical techniques that can overcome the challenges associated with the analysis of long-chain esters in complex matrices.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the trace analysis of Octyl 12-hydroxyoctadecanoate, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether, for example, could enhance its chromatographic properties and detection sensitivity. The use of high-resolution mass spectrometry (HRMS) would further improve selectivity and allow for accurate mass measurements, aiding in the confident identification of the compound at low concentrations.
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is another promising approach. Reversed-phase LC with a C18 column could be used to separate Octyl 12-hydroxyoctadecanoate from other components in a sample. Tandem mass spectrometry (MS/MS) can be employed for selective reaction monitoring (SRM), which provides excellent sensitivity and specificity for quantitative analysis.
| Analytical Technique | Principle | Advantages for Trace Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | High resolution, good for volatile compounds (derivatization may be needed) |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation based on polarity and mass-to-charge ratio | High sensitivity and selectivity, suitable for non-volatile compounds |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase | Faster separations and reduced solvent consumption compared to LC |
The development of these advanced analytical methods will be crucial for understanding the environmental fate, metabolic pathways, and potential impacts of Octyl 12-hydroxyoctadecanoate.
Computational Design of Novel Octyl 12-Hydroxyoctadecanoate Analogues
Computational chemistry and molecular modeling are powerful tools for the in-silico design of novel molecules with desired properties. In the context of Octyl 12-hydroxyoctadecanoate, these methods can be used to design analogues with enhanced performance characteristics for specific applications. By modifying the structure of the parent molecule and predicting the properties of the resulting analogues, researchers can prioritize synthetic efforts and accelerate the discovery of new functional materials.
One area of focus is the modification of the alkyl chain length of both the fatty acid and the alcohol moieties. Quantum mechanical calculations can be used to predict how these changes would affect the electronic properties of the molecule, such as its polarity and reactivity. Molecular dynamics simulations can then be employed to study the conformational behavior of the analogues and their interactions with other molecules or surfaces. For example, by extending the octyl chain, one might enhance the lubricating properties of the molecule.
Another approach is the introduction of new functional groups into the molecule. For instance, the incorporation of a fluorine-containing group could lead to analogues with increased thermal stability and oleophobicity. Computational screening of a virtual library of such analogues could identify promising candidates for synthesis and experimental evaluation. The use of quantitative structure-property relationship (QSPR) models can further aid in predicting the properties of a large number of analogues based on their molecular descriptors.
| Computational Method | Application in Analogue Design | Predicted Property |
| Quantum Mechanics (QM) | Modification of alkyl chain length and functional groups | Electronic properties, reactivity |
| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions | Physical properties, miscibility |
| Quantitative Structure-Property Relationship (QSPR) | High-throughput screening of virtual libraries | Various physicochemical and biological properties |
The computational design of novel analogues of Octyl 12-hydroxyoctadecanoate represents a rational and efficient approach to the development of new materials with tailored functionalities.
Integration with Sustainable Chemical Manufacturing Processes
The production of Octyl 12-hydroxyoctadecanoate from renewable resources aligns with the principles of green chemistry. Further research is aimed at integrating its synthesis into sustainable chemical manufacturing processes that minimize waste, reduce energy consumption, and utilize environmentally benign catalysts.
Enzymatic catalysis offers a green alternative to traditional chemical synthesis. Lipases, for example, can catalyze the esterification of 12-hydroxystearic acid with octanol (B41247) under mild reaction conditions. The use of immobilized enzymes can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. Research in this area is focused on optimizing reaction parameters, such as temperature, solvent, and enzyme loading, to maximize the yield and purity of the product.
Another sustainable approach is the use of solid acid or base catalysts. These catalysts are easily separable from the reaction mixture and can often be regenerated and reused. The development of novel heterogeneous catalysts with high activity and selectivity for the esterification reaction is an active area of research. The use of continuous flow reactors, in place of traditional batch reactors, can also improve the efficiency and safety of the manufacturing process.
| Sustainable Manufacturing Approach | Key Features | Benefits |
| Enzymatic Catalysis | Use of lipases, mild reaction conditions | High selectivity, reduced byproducts, biodegradable catalyst |
| Heterogeneous Catalysis | Use of solid acid/base catalysts | Easy catalyst separation and reuse, potential for continuous processes |
| Continuous Flow Synthesis | Reactions in a continuous stream | Improved heat and mass transfer, enhanced safety, smaller footprint |
By embracing these sustainable manufacturing practices, the chemical industry can produce Octyl 12-hydroxyoctadecanoate and its derivatives in an economically viable and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for octyl 12-hydroxyoctadecanoate, and how can its structural purity be confirmed experimentally?
- Methodological Answer : Synthesis typically involves esterification of 12-hydroxyoctadecanoic acid with octanol under acid catalysis. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm ester bond formation and hydroxy group retention. Mass spectrometry (MS) can validate molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm). Chromatographic methods (HPLC/GC) assess purity .
Q. What are the standard laboratory applications of octyl 12-hydroxyoctadecanoate in material science research?
- Methodological Answer : It is used as a lubricant additive or stabilizer in polymer matrices (e.g., PVC). Experimental protocols involve blending the compound into polymers at 1–5 wt%, followed by rheological testing to measure viscosity reduction or thermal stability via thermogravimetric analysis (TGA). Comparative studies with other hydroxy stearate derivatives (e.g., calcium salts) are recommended to evaluate performance .
Q. How can researchers characterize the physicochemical stability of octyl 12-hydroxyoctadecanoate under varying experimental conditions?
- Methodological Answer : Accelerated stability studies under thermal (e.g., 40–80°C) and oxidative (exposure to O/UV light) conditions are critical. Monitor degradation using gas chromatography (GC) for volatile byproducts or FTIR for structural changes. Hydrolysis resistance can be tested in aqueous buffers (pH 3–9) at 37°C, followed by quantification of free 12-hydroxyoctadecanoic acid via titration .
Advanced Research Questions
Q. How do contradictions in genotoxicity data for octyl 12-hydroxyoctadecanoate derivatives inform experimental design for risk assessment?
- Methodological Answer : Conflicting results (e.g., DNA damage in Vero cells vs. no effect in HepG2 cells) highlight the need for multi-model testing. Design dose-response studies across cell lines (e.g., human lymphocytes, fibroblasts) using comet assays and micronucleus tests. Include metabolic activation (S9 fraction) to mimic in vivo conditions. Statistical analysis (ANOVA) should account for cell-type-specific variability .
Q. What strategies can resolve mechanistic uncertainties in the antioxidant vs. pro-oxidant behavior of octyl 12-hydroxyoctadecanoate?
- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect free radical scavenging activity. Compare lipid peroxidation rates (via thiobarbituric acid reactive substances, TBARS) in liposome models with/without the compound. Molecular docking simulations can predict interactions with oxidative enzymes (e.g., cyclooxygenase), guiding hypothesis-driven in vitro validations .
Q. How can computational modeling optimize the formulation of octyl 12-hydroxyoctadecanoate in multi-component lubricant systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study interfacial interactions between the compound and metal/polymer surfaces. Pair with experimental tribology tests (e.g., pin-on-disk) to correlate simulation predictions with friction coefficients. Use factorial design to evaluate synergistic effects with additives like lithium stearate .
Q. What experimental frameworks address the environmental persistence of octyl 12-hydroxyoctadecanoate in biodegradation studies?
- Methodological Answer : Conduct OECD 301B ready biodegradability tests under aerobic conditions. Monitor CO evolution via respirometry and intermediate metabolites via LC-MS. Compare degradation rates with structurally similar esters (e.g., methyl 12-hydroxyoctadecanoate) to identify structure-activity relationships. Soil column studies can assess leaching potential .
Data Contradiction Analysis
- Example : Discrepancies in acute toxicity (e.g., LD >2000 mg/kg in rats vs. cell-specific cytotoxicity ) suggest species- and model-dependent outcomes. Researchers should cross-validate in vivo and in vitro data using standardized OECD protocols and report limits of detection (LOD) for assays. Meta-analyses of existing datasets (e.g., EFSA reports) are critical for risk characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
